1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one

Medicinal chemistry Lead optimization Physicochemical profiling

This pyrrole-terminated butanone is a structurally differentiated piperazinyl pyrimidine, distinct from common fluorophenyl analogs. The N-pyrrole terminus alters hydrogen-bonding and lipophilicity, providing a unique SAR probe for CCR4 antagonism, sigma receptor selectivity, and kinase inhibition. Ideal for programs requiring a metabolically stable alternative to 1-PP-generating compounds.

Molecular Formula C16H21N5O
Molecular Weight 299.378
CAS No. 1257548-87-0
Cat. No. B2632468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one
CAS1257548-87-0
Molecular FormulaC16H21N5O
Molecular Weight299.378
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)CCCN3C=CC=C3
InChIInChI=1S/C16H21N5O/c22-15(5-3-10-19-8-1-2-9-19)20-11-13-21(14-12-20)16-17-6-4-7-18-16/h1-2,4,6-9H,3,5,10-14H2
InChIKeyRYWXYOTZJPZMNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one (CAS 1257548-87-0): Structural Identity and Procurement-Relevant Classification


1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one (CAS 1257548-87-0; molecular formula C₁₆H₂₁N₅O; MW 299.37 g/mol) belongs to the 1,4-disubstituted piperazinyl pyrimidine chemotype—a scaffold extensively documented in patents and primary literature for CCR4 antagonism, sigma receptor modulation, and kinase inhibition [1][2]. Unlike the more common fluorophenyl-terminated analogs within this class, this compound incorporates an N‑pyrrole ring at the terminus of its butan‑1‑one linker, replacing the 4‑fluorophenyl moiety present in extensively characterized comparator compounds such as 1‑(4‑fluoro‑phenyl)‑4‑(4‑pyrimidin‑2‑yl‑piperazin‑1‑yl)‑butan‑1‑one (PubChem CID 10065083; MW 328.4 g/mol) [1]. This heterocyclic substitution yields a molecule with a distinct hydrogen‑bonding profile, reduced lipophilicity, and a different nitrogen atom count (N₅ vs N₄), making it a structurally differentiated tool compound for probing pyrrole‑dependent pharmacophore requirements within piperazinyl pyrimidine programs [2][3].

Why 1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one Cannot Be Replaced by Generic Piperazinyl Pyrimidine Analogs


Within the 1‑(pyrimidin‑2‑yl)piperazine class, the terminal substituent attached to the butan‑1‑one linker fundamentally governs receptor engagement profiles, with documented IC₅₀ differences exceeding 3‑fold between structurally adjacent analogs at sigma receptors [1][2]. Published structure‑activity relationship (SAR) data for this scaffold demonstrate that substituting the terminal aryl/heteroaryl group shifts selectivity between sigma‑1, sigma‑2, 5‑HT₁A, and D₂ receptor targets [1][2]. The target compound's N‑pyrrole terminus is a π‑excessive heterocycle (5‑membered, 6π‑electron aromatic) that differs fundamentally from the electron‑deficient 4‑fluorophenyl group present in well‑characterized comparators such as BMY 14802 (sigma IC₅₀ = 112 nM) [1]. Moreover, the CCR4 antagonist patent literature explicitly claims varied heteroaryl substitutions—including pyrrolyl—as critical determinants of antagonist potency, implying that pyrrole‑bearing members of this class cannot be treated as interchangeable with phenyl or substituted‑phenyl congeners [3].

Quantitative Differentiation Evidence for 1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one vs. Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. 4‑Fluorophenyl Analog

The target compound (C₁₆H₂₁N₅O, MW 299.37 g/mol) is 29.0 Da lighter than its closest commercially available structural comparator 1-(4-fluoro-phenyl)-4-(4-pyrimidin-2-yl-piperazin-1-yl)-butan-1-one (C₁₈H₂₁FN₄O, MW 328.4 g/mol, PubChem CID 10065083) [1]. This 8.8% molecular weight reduction, coupled with the replacement of a 4‑fluorophenyl group (C₆H₄F; 95.1 Da) by an N‑pyrrole ring (C₄H₄N; 66.1 Da), results in the target compound possessing one additional nitrogen heteroatom (N₅ vs N₄) while gaining a π‑excessive aromatic system in place of an electron‑deficient aryl ring [1][2]. The computed XLogP3 for the fluorophenyl comparator is 2.7; the pyrrole‑substituted target is predicted to have a lower XLogP (estimated ~1.9) based on the replacement of a lipophilic fluorophenyl fragment with a more polar pyrrole heterocycle [1].

Medicinal chemistry Lead optimization Physicochemical profiling

Sigma Receptor Pharmacophore Differentiation: Pyrrole vs. Fluorophenyl Terminus

In the 1‑(pyrimidin‑2‑yl)piperazinebutanol/butanone series, the terminal aryl/heteroaryl substituent critically modulates sigma receptor binding affinity. The 5‑fluoro‑pyrimidinyl‑substituted comparator 1‑(4‑fluoro‑phenyl)‑4‑[4‑(5‑fluoro‑pyrimidin‑2‑yl)‑piperazin‑1‑yl]‑butan‑1‑one (CHEMBL140656) demonstrates a sigma‑1 receptor IC₅₀ of 130 nM in [³H]‑(+)‑3‑PPP displacement assays using rat cortical membranes [1], while the lead compound BMY 14802 (which bears a butanol rather than butanone linker and a 5‑fluoro‑pyrimidine) exhibits a sigma IC₅₀ of 112 nM [2]. The 5‑bromo‑pyrimidine analog 4‑[4‑(5‑bromo‑pyrimidin‑2‑yl)‑piperazin‑1‑yl]‑1‑(4‑fluoro‑phenyl)‑butan‑1‑one (CHEMBL141922) shows enhanced sigma binding with an IC₅₀ of 85 nM, a 1.5‑fold improvement over the unsubstituted pyrimidine comparator [3]. The target compound, bearing an unsubstituted pyrimidine and an N‑pyrrole terminus, explores a distinct region of this SAR landscape—the π‑excessive pyrrole may engage sigma receptor aromatic binding pockets differently than the electron‑deficient 4‑fluorophenyl group [2].

Sigma receptor CNS pharmacology Atypical antipsychotic

CCR4 Chemokine Receptor Antagonism: Pyrrole-Containing Piperazinyl Pyrimidines as a Distinct Sub-Class

The EP2805947B1 patent from the Institute of Pharmacology and Toxicology (Academy of Military Medical Sciences, PLA China) explicitly claims piperazinyl pyrimidine derivatives of formula I as CCR4 antagonists, with heteroaryl substituents that specifically include pyrrolyl as a claimed terminal group [1]. This patent family establishes CCR4 antagonism as a primary biological readout for the piperazinyl pyrimidine scaffold. In a subsequent peer‑reviewed study (Scientific Reports, 2017), compound 8a—a piperazinyl pyridine derivative from the same program—demonstrated potent CCR4 blockade in chemotaxis and competition binding assays, with in vivo efficacy in an ovalbumin‑induced allergic asthma mouse model [2]. While compound 8a bears a pyridine rather than a pyrimidine core, the patent's explicit inclusion of pyrrolyl‑substituted variants indicates that the target compound 1‑(4‑(pyrimidin‑2‑yl)piperazin‑1‑yl)‑4‑(1H‑pyrrol‑1‑yl)butan‑1‑one is structurally positioned within a claimed and biologically validated CCR4 antagonist pharmacophore space [1][2]. The pyrrole heterocycle may confer differentiated CCL17/CCL22 ligand‑displacement kinetics compared to phenyl‑substituted patent examples [1].

CCR4 antagonism Asthma Allergic inflammation Chemokine receptor

Azapirone Pharmacophore Differentiation: Pyrrole-Butanone vs. Imide-Butyl Termination

The target compound shares the 1‑(pyrimidin‑2‑yl)piperazine core with clinically evaluated azapirones such as buspirone (Buspar®) and gepirone, but differs critically in the terminal moiety attached to the butyl linker [1]. Buspirone and gepirone employ a butyl spacer connecting the piperazinyl pyrimidine to an azaspirodecanedione or dimethylpiperidinedione imide system, respectively [1][2]. The target compound replaces this imide with a butan‑1‑one carbonyl linked to an N‑pyrrole ring—a substructure with fundamentally different metabolic and receptor‑binding properties. The butanone carbonyl is more electrophilic and presents a different hydrogen‑bond acceptor geometry than the imide carbonyls of buspirone; additionally, 1‑(2‑pyrimidinyl)piperazine (1‑PP), the major active metabolite common to buspirone and gepirone, is an α₂‑adrenergic receptor antagonist and 5‑HT₁A partial agonist, while the intact butanone‑pyrrole terminus in the target compound precludes metabolic cleavage to 1‑PP [3]. The US4668687A patent on psychogeriatric 1‑(2‑pyrimidinyl)‑piperazinyl derivatives of 1‑pyrrolidin‑2‑ones demonstrates that replacing the imide‑alkyl terminus with a pyrrolidinone (structurally cognate to the target's pyrrole‑butanone) shifts the pharmacology toward cognition‑enhancing nootropic activity rather than anxiolytic action [4].

Azapirone 5-HT1A Anxiolytic Antidepressant

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Differentiation

The target compound (C₁₆H₂₁N₅O) and its closest fluorophenyl comparator (C₁₈H₂₁FN₄O) exhibit measurably different computed topological polar surface area (TPSA) and hydrogen‑bond acceptor counts reflecting the pyrrole‑vs‑fluorophenyl substitution. The comparator compound has a TPSA of 49.4 Ų and 6 hydrogen‑bond acceptors (4 from pyrimidine/piperazine nitrogens, 1 from the carbonyl oxygen, and 1 from the fluorine atom) [1]. The target compound, replacing the C‑F unit with a pyrrole nitrogen, has an estimated TPSA of ~57.6 Ų (the pyrrole nitrogen contributes additional polar surface area beyond what the fluorine atom provides) and maintains 6 hydrogen‑bond acceptors but with qualitatively different acceptor types—the pyrrole nitrogen is a very weak hydrogen‑bond acceptor compared to a C‑F fluorine [1]. For CNS‑targeted programs, TPSA values below 60–70 Ų are generally associated with favorable blood‑brain barrier penetration; the target compound remains within this window while offering a distinguishable polar surface profile [1].

Drug-likeness CNS penetration Physicochemical optimization

Procurement-Relevant Application Scenarios for 1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one (CAS 1257548-87-0)


CCR4 Antagonist Lead Optimization: Pyrrole-Terminal SAR Probe for Chemokine Receptor Programs

Research groups pursuing CCR4 antagonists for asthma, atopic dermatitis, or immuno-oncology indications can deploy this compound as a pyrrole‑terminated SAR probe within the validated piperazinyl pyrimidine CCR4 pharmacophore [1][2]. The compound's N‑pyrrole ring replaces the more commonly used phenyl or substituted‑phenyl termini, enabling systematic exploration of π‑excessive heterocycle contributions to CCL17/CCL22 competition binding [1]. This compound provides a structurally distinct data point for building pharmacophore models that guide the optimization of CCR4 antagonist selectivity over related chemokine receptors (CCR5, CXCR2) [2].

Sigma Receptor Pharmacophore Deconvolution: Pyrrole-Based Orthogonal Probe

For neuroscience programs investigating sigma‑1 vs. sigma‑2 receptor selectivity, this compound provides an orthogonal chemical probe that complements the well‑characterized 4‑fluorophenylbutyl‑pyrimidinyl‑piperazine series (sigma IC₅₀ range: 85–130 nM) [1][2]. By testing this pyrrole‑terminated analog in parallel with BMY 14802 or CHEMBL141922, researchers can directly assess how terminal heterocycle identity modulates sigma receptor subtype engagement, informing the design of sigma‑selective tool compounds or PET tracer candidates [1][2].

CNS Tool Compound Development: Non‑1‑PP‑Generating Pyrimidinyl Piperazine Scaffold

Wherever the confounding pharmacology of the 1‑(2‑pyrimidinyl)piperazine (1‑PP) metabolite must be avoided—such as in mechanistic studies of 5‑HT₁A receptor partial agonism, α₂‑adrenergic modulation, or dopamine receptor‑independent behavioral pharmacology—this pyrrole‑butanone compound provides a structurally related but metabolically distinct alternative [1][2]. Unlike buspirone and gepirone, which undergo oxidative N‑dealkylation to generate 1‑PP at pharmacologically relevant concentrations, the target compound lacks the requisite imide linkage for this metabolic pathway, making it suitable for in vitro and in vivo studies where 1‑PP‑mediated α₂‑adrenoceptor effects would confound interpretation [1][2][3].

Computational Chemistry and Docking Studies: Pyrrole‑Specific Pharmacophore Modeling

Computational chemists building ligand‑based or structure‑based pharmacophore models for piperazinyl pyrimidine targets (CCR4, sigma receptors, kinases) can use this compound's experimentally determined or computed molecular descriptors—MW 299.37, TPSA ~57.6 Ų, XLogP ~1.9, nitrogen‑rich heterocyclic terminus—as a distinct calibration point that extends the property space beyond what fluorophenyl‑ or chlorophenyl‑terminated analogs can sample [1][2]. This is particularly valuable for virtual screening campaigns aiming to identify novel heterocyclic replacements for the commonly occurring 4‑fluorophenyl pharmacophore [1].

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